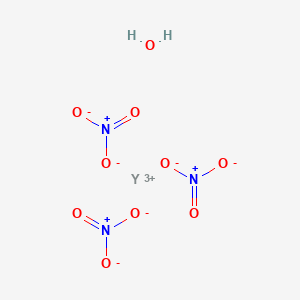
Yttrium(III) Nitrate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a highly water-soluble crystalline yttrium source compatible with nitrates and lower (acidic) pH environments . This compound is commonly used in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Yttrium(3+);trinitrate;hydrate can be synthesized through several methods. One common synthetic route involves dissolving yttrium oxide (Y2O3) in nitric acid (HNO3). The reaction proceeds as follows :
Y2O3+6HNO3→2Y(NO3)3+3H2O
This reaction yields yttrium(III) nitrate, which can then be hydrated to form yttrium(3+);trinitrate;hydrate. Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Yttrium(3+);trinitrate;hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: As an oxidizing agent, yttrium(III) nitrate can participate in redox reactions. For example, it can oxidize organic compounds in the presence of a suitable reducing agent.
Substitution Reactions: Yttrium(III) nitrate can undergo substitution reactions with other anions, forming different yttrium salts.
Decomposition: Upon heating, yttrium(III) nitrate hydrate decomposes to form yttrium oxide (Y2O3) and nitrogen oxides (NOx).
Common reagents and conditions used in these reactions include nitric acid, reducing agents, and elevated temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Yttrium(3+);trinitrate;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the preparation of yttrium oxide nanoparticles and yttrium-based surfactant mesophases. These materials have applications in catalysis, adsorption, and optical materials.
Medicine: Yttrium(III) nitrate is used in the synthesis of yttrium-based pharmaceuticals and diagnostic agents.
Industry: It is used in the production of ceramics, glass, electronics, and superconducting materials.
Mechanism of Action
The mechanism by which yttrium(3+);trinitrate;hydrate exerts its effects depends on its specific application. In catalysis, for example, yttrium(III) nitrate acts as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparison with Similar Compounds
Yttrium(3+);trinitrate;hydrate can be compared with other yttrium compounds, such as yttrium oxide (Y2O3), yttrium chloride (YCl3), and yttrium acetate (Y(CH3COO)3) . While these compounds share some similarities, such as the presence of yttrium in the +3 oxidation state, they differ in their solubility, reactivity, and specific applications. For example, yttrium oxide is commonly used in ceramics and phosphors, while yttrium chloride is used in the synthesis of other yttrium compounds.
Conclusion
Yttrium(3+);trinitrate;hydrate is a versatile compound with numerous scientific and industrial applications Its unique properties and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
H2N3O10Y |
|---|---|
Molecular Weight |
292.94 g/mol |
IUPAC Name |
yttrium(3+);trinitrate;hydrate |
InChI |
InChI=1S/3NO3.H2O.Y/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |
InChI Key |
WUVRZBFIXJWTGS-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
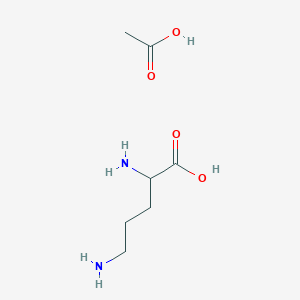
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
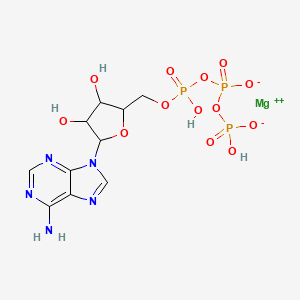
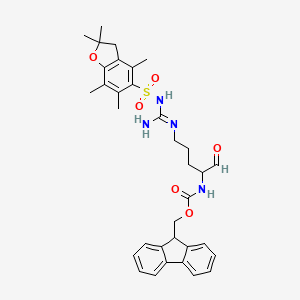

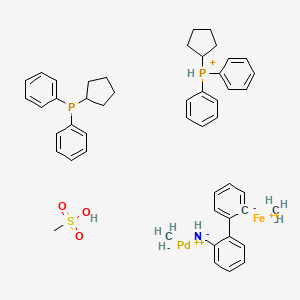

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

